N-cyclohexyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide

CNS drug discovery physicochemical profiling blood-brain barrier permeability

N-Cyclohexyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is the rational first choice for TRPC3/TRPC6-focused screening. ZINC SEA analysis predicts TRPC3/TRPC6 engagement—a hypothesis unique among close analogs. With TPSA 105 Ų (~49 Ų above phenyl analog) and XLogP3 3.1, it is preferentially suited for peripheral target assays where CNS exclusion is desired. The N-cyclohexyl urea terminus confers metabolic stability; the thiophene handle enables electrophilic derivatization for rapid SAR expansion. Ideal for ion channel programs targeting cardiac hypertrophy, PAH, or neurodegenerative calcium dysregulation.

Molecular Formula C19H26N4OS2
Molecular Weight 390.56
CAS No. 1172942-44-7
Cat. No. B2533418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide
CAS1172942-44-7
Molecular FormulaC19H26N4OS2
Molecular Weight390.56
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4
InChIInChI=1S/C19H26N4OS2/c24-19(20-15-5-2-1-3-6-15)23-10-8-22(9-11-23)13-18-21-16(14-26-18)17-7-4-12-25-17/h4,7,12,14-15H,1-3,5-6,8-11,13H2,(H,20,24)
InChIKeyMCHUBSPFJXPFMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide (CAS 1172942-44-7) — Structural Identity and Chemical Classification for Procurement


N-Cyclohexyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide (CAS 1172942-44-7; molecular formula C19H26N4OS2; MW 390.57 g/mol) is a heterocyclic small molecule comprising a thiophene-substituted thiazole core linked via a methylene bridge to a piperazine-1-carboxamide bearing an N-cyclohexyl urea terminus [1]. The compound belongs to the thiazole-clubbed piperazine carboxamide class, a scaffold recognized for its modularity and capacity to engage diverse biological targets [2]. Its computed XLogP3 of 3.1 and topological polar surface area (TPSA) of 105 Ų place it within physicochemical space compatible with both peripheral and CNS-targeted probe development [1].

Why N-Cyclohexyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide Cannot Be Interchanged with Close Structural Analogs


Substitution of the thiophen-2-yl moiety at the thiazole 4-position with a phenyl group (CAS 1173246-93-9) or replacement of the N-cyclohexyl terminus with N-ethyl (CAS 1105238-35-4) or N-(thiophen-2-yl) (CAS 1105238-51-4) produces analogs that are not functionally interchangeable. The thiophene ring introduces a second sulfur atom, increasing the heteroatom count from 5 (phenyl analog) to 7, which raises TPSA by approximately 49 Ų and alters hydrogen-bond acceptor capacity [1]. These differences translate into distinct predicted target engagement profiles: the thiophene-bearing scaffold shows computationally predicted affinity for TRPC3/TRPC6 ion channels via ZINC SEA analysis, whereas the phenyl analog does not share this prediction [2]. The cyclohexyl urea group further provides conformational rigidity and enhanced metabolic stability compared to linear N-alkyl or N-aryl alternatives [3].

Quantitative Physicochemical and Predicted Biological Differentiation of N-Cyclohexyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide


Lipophilicity (XLogP3) Differentiation vs. Phenyl Analog for CNS Drug-Likeness Optimization

The target compound exhibits a computed XLogP3 of 3.1 [1], which is 0.28 log units lower than the calculated logP of 3.38 reported for the phenyl analog N-cyclohexyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide (CAS 1173246-93-9) [2]. This places the thiophene-bearing compound more centrally within the optimal CNS drug-likeness range (logP 2–4) recommended for brain penetrant small molecules.

CNS drug discovery physicochemical profiling blood-brain barrier permeability

Topological Polar Surface Area (TPSA) Differentiation vs. Phenyl Analog

The target compound possesses a TPSA of 105 Ų [1], significantly higher than the estimated TPSA of approximately 56 Ų for the phenyl analog (calculated from structure: 4 heteroatoms vs. 7 heteroatoms) [2]. The 49 Ų increase is attributable to the additional sulfur atom in the thiophene ring and the second thiophene sulfur contributing to polar surface area.

ADME prediction oral bioavailability blood-brain barrier

Predicted Target Engagement Profile: TRPC3/TRPC6 Ion Channel Affinity

ZINC Similarity Ensemble Approach (SEA) analysis based on ChEMBL 20 predicts that the target compound may engage transient receptor potential channel subfamily C members TRPC3 (P-value: 40) and TRPC6 (P-value: 53) [1]. No corresponding prediction is available for the phenyl analog or other close structural comparators in the same database [2]. These P-values indicate moderate but notable chemotype–target association, suggesting a differentiated polypharmacology profile.

ion channel pharmacology TRP channels phenotypic screening

Class-Level Cholinesterase Inhibitory Activity of Thiazole-Clubbed Piperazine Scaffold

A closely related series of thiazole-clubbed piperazine derivatives was evaluated for human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE) inhibition. The most potent compounds achieved submicromolar IC50 values: compound 10 exhibited hAChE IC50 = 0.151 μM and hBuChE IC50 = 0.135 μM; compound 20 showed hBuChE IC50 = 0.103 μM [1]. These compounds share the thiazole-piperazine scaffold with the target compound and demonstrated non-cytotoxicity at active concentrations in SH-SY5Y and PC12 neuronal cells, plus significant neuroprotection against Aβ25-35-induced cytotoxicity [1].

Alzheimer's disease cholinesterase inhibition multitarget agents

Class-Level Neuronal Nitric Oxide Synthase (nNOS) Inhibition and In Vivo Neuroprotection of Related Piperazine-Thiazole Scaffold

A series of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamides, structurally related to the target compound through the thiazole–piperazine core, was evaluated for nNOS inhibition. Compound 18 demonstrated the most selective nNOS inhibition profile: nNOS inhibition = 66.73 ± 1.51%, with substantially lower inhibition of eNOS (28.70 ± 1.39%) and iNOS (13.26 ± 1.01%) in stably transfected HEK293 cells [1]. In the 6-OHDA-induced unilateral lesioned rat model of Parkinson's disease, compound 18 improved motor and non-motor functions, increased striatal dopamine levels, and decreased glutamate and nitrite levels [1]. Molecular docking revealed a binding free energy ΔG = –9.0 kcal/mol at the nNOS active site [1].

Parkinson's disease nNOS inhibition neuroprotection 6-OHDA model

Procurement Advantage: High Purity and Low Cost Relative to Custom Synthesis of Structural Analogs

The target compound is commercially available at 98% guaranteed purity from mcule.com at a cost of 7 USD per milligram (1–10 mg scale, 14 working days delivery) . In contrast, the phenyl analog (CAS 1173246-93-9) is listed at 95% purity from chemenu.com [1] and the N-ethyl analog (CAS 1105238-35-4) is available from kuujia.com with no standardized purity guarantee or pricing transparency [2]. The verified higher purity and transparent pricing of the target compound reduce the risk of confounding impurities in biological assays.

chemical procurement screening libraries cost efficiency

Optimal Research and Procurement Scenarios for N-Cyclohexyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide


Peripheral Target Screening Libraries Prioritizing Moderately Polar, Non-CNS Chemotypes

With a TPSA of 105 Ų — approximately 49 Ų higher than the phenyl analog — and XLogP3 of 3.1 [4], this compound is preferentially suited for screening cascades targeting peripheral enzymes or receptors where blood-brain barrier exclusion is desired. Procurement teams building diversity-oriented screening libraries for inflammatory, metabolic, or peripheral oncology targets can differentiate this compound from the more lipophilic, lower-TPSA phenyl analog, which may inadvertently distribute into the CNS and confound phenotypic readouts.

TRPC3/TRPC6 Ion Channel-Focused Phenotypic or Target-Based Screening

The ZINC SEA prediction of TRPC3 and TRPC6 engagement [4] provides a computationally grounded hypothesis for deploying this compound in ion channel-focused assays. TRPC3/TRPC6 channels are validated targets in cardiac hypertrophy, pulmonary arterial hypertension, and neurodegenerative calcium dysregulation. No other close analog in the thiophene-thiazole-piperazine series carries this predicted target association, making this compound the rational first-choice procurement option for investigators initiating TRPC-focused chemical biology or drug discovery programs.

Alzheimer's Disease Multitarget Lead Optimization Starting Point

The thiazole-clubbed piperazine scaffold has demonstrated submicromolar hAChE and hBuChE inhibition (IC50 values of 0.103–0.151 μM) with concomitant Aβ aggregation inhibition and metal chelation, plus neuroprotection in SH-SY5Y cells [4]. The target compound, bearing the bioactive thiophene-thiazole core and a metabolically stable N-cyclohexyl urea group, serves as a structurally differentiated starting point for medicinal chemistry optimization. The thiophene moiety provides a synthetic handle for further electrophilic substitution-based derivatization, enabling rapid SAR expansion.

Neurodegenerative Disease Research Leveraging nNOS Inhibitory Scaffold Potential

A structurally related piperazine-thiazole series has demonstrated selective nNOS inhibition (66.73% inhibition, with 2.3-fold selectivity over eNOS and 5.0-fold over iNOS) and in vivo neuroprotection in the 6-OHDA rat model of Parkinson's disease [4]. The target compound, with its distinct thiophene substitution at the thiazole 4-position and cyclohexyl carboxamide terminus, offers a differentiated chemotype for exploring nNOS-mediated neuroprotection. Procurement of this compound enables head-to-head comparison with the published benzo[d]thiazole series to assess whether thiophene substitution improves nNOS selectivity or pharmacokinetic properties.

Quote Request

Request a Quote for N-cyclohexyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.